2,3,4,6-Tetrabenzoyl-D-glucopyranose
Description
Significance of Benzoyl Protecting Groups in Glycoscience
Protecting groups are essential tools in carbohydrate synthesis, temporarily masking reactive hydroxyl groups to allow for selective reactions at other positions. nih.gov Benzoyl groups, a type of acyl protecting group, offer several advantages in this regard. universiteitleiden.nl Their electron-withdrawing nature can influence the reactivity of the carbohydrate, deactivating the molecule towards certain reactions. universiteitleiden.nl This property is crucial for controlling the regioselectivity of glycosylation reactions, where specific hydroxyl groups must react while others remain protected.
Furthermore, benzoyl groups can act as "participating groups." In this role, the benzoyl group at the C-2 position of a glycosyl donor can influence the stereochemical outcome of a glycosylation reaction. universiteitleiden.nl It can form a temporary cyclic intermediate, which shields one face of the molecule, leading to the stereoselective formation of a 1,2-trans-glycosidic linkage. nih.gov This control over stereochemistry is a cornerstone of modern carbohydrate synthesis, as the biological activity of oligosaccharides is often highly dependent on the precise arrangement of their glycosidic bonds. nih.gov While benzyl (B1604629) ethers are considered persistent protecting groups, acyl groups like benzoates can be removed under different, milder conditions, adding to their synthetic utility. universiteitleiden.nlnih.gov
Overview of D-Glucopyranose Derivatives as Synthetic Intermediates
D-glucose, the most abundant monosaccharide in nature, is a fundamental building block for a vast array of biologically important molecules. nih.govwikipedia.org Its derivatives, with strategically placed protecting groups, are indispensable intermediates in the synthesis of complex carbohydrates. nih.gov The all-equatorial arrangement of the hydroxyl groups in D-glucose presents a significant challenge for selective protection. nih.gov Consequently, a wide variety of protected glucose derivatives have been developed to serve as either glycosyl donors or acceptors in glycosylation reactions. nih.gov
These derivatives allow chemists to construct oligosaccharides with defined sequences and linkages, mimicking the structures found in nature. The ability to selectively unmask a single hydroxyl group on a protected glucose derivative is key to building larger carbohydrate chains in a stepwise and controlled manner.
Research Trajectories for 2,3,4,6-Tetrabenzoyl-D-glucopyranose
This compound is a specific and highly useful derivative of D-glucose. medchemexpress.com With its hydroxyl groups at the 2, 3, 4, and 6 positions protected by benzoyl groups, the anomeric (C-1) hydroxyl group is left available for further reactions. This makes it a valuable precursor for the synthesis of various glycosides. biosynth.com
Research involving this compound often focuses on its use as a glycosyl donor. By activating the anomeric hydroxyl group, it can be coupled with a glycosyl acceptor (another monosaccharide with a free hydroxyl group) to form a disaccharide. The participating nature of the C-2 benzoyl group ensures the formation of a β-glycosidic linkage. For instance, 2,3,4,6-Tetrabenzoyl-α-D-glucopyranosyl bromide, a derivative of this compound, is a classic glycosylating agent. acs.org
Furthermore, research explores the selective deprotection of this compound to expose a single hydroxyl group at a specific position, transforming it into a glycosyl acceptor for the synthesis of more complex oligosaccharides. This strategic manipulation of protecting groups is a central theme in modern synthetic carbohydrate chemistry.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 64768-20-3 |
| Molecular Formula | C₃₄H₂₈O₁₀ |
| Molecular Weight | 596.6 g/mol |
| Appearance | Solid |
| InChI Key | OGOMAWHSXRDAKZ-BKJHVTENSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H28O10 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34?/m1/s1 |
InChI Key |
FCDYAJBVISGNLC-RIKJQNKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4,6 Tetrabenzoyl D Glucopyranose and Its Derivatives
Regioselective Benzoylation Strategies for D-Glucopyranose Scaffolds
Achieving regioselectivity in the protection of polyhydroxylated molecules like D-glucopyranose is a significant challenge. The subtle differences in the reactivity of the various hydroxyl groups (one primary at C-6 and four secondary at C-1, C-2, C-3, and C-4) necessitate sophisticated chemical strategies. Early studies established a general reactivity trend for the hydroxyl groups in D-glucose towards benzoylation as 2-OH > 3-OH > 4-OH. rsc.org
Direct benzoylation of unprotected D-glucopyranose often involves treating the sugar with a benzoylating agent in the presence of a base. Common reagents include benzoyl chloride or benzoic anhydride, typically with pyridine (B92270) or triethylamine (B128534) (Et3N) serving as both a solvent and an acid scavenger. nih.govgoogle.com However, these reactions often yield mixtures of products, including the fully substituted 1,2,3,4,6-penta-O-benzoyl-D-glucose, due to the high reactivity of all hydroxyl groups.
Optimization to achieve partial benzoylation relies on careful control of reaction parameters such as stoichiometry, temperature, and reaction time. For instance, using a specific molar ratio of benzoyl chloride to glucose at low temperatures can favor the formation of certain tetrabenzoates. One study observed that benzoylation of α-D-glucose with 4.2 equivalents of benzoyl chloride in pyridine at -35°C yielded 1,2,3,6-tetra-O-benzoyl-α-D-glucopyranose, leaving the 4-OH group free. rsc.org The use of tin-based reagents, such as dibutyltin (B87310) oxide, can also activate specific hydroxyl groups, allowing for regioselective benzoylation upon subsequent addition of benzoyl chloride. journals.co.za
Table 1: Direct Benzoylation Protocol Example
| Starting Material | Reagents | Conditions | Primary Product | Reference |
|---|---|---|---|---|
| D-Glucose | Benzoyl Chloride, Triethylamine, DMF | Controlled stoichiometry | Penta-O-benzoyl-D-glucose | google.com |
| α-D-Glucose | Benzoyl Chloride (4.2 equiv), Pyridine | -35°C | 1,2,3,6-tetra-O-benzoyl-α-D-glucopyranose | rsc.org |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Dibutyltin oxide, then Benzoyl Chloride | Benzene, reflux | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | journals.co.za |
To improve selectivity and yield while using milder conditions, various catalytic systems have been developed. These methods offer more precise control over which hydroxyl groups are benzoylated.
Metal-Based Catalysis: Iron(III) chloride (FeCl3) has been identified as an inexpensive and effective catalyst for regioselective benzoylation. In the presence of acetylacetone (B45752) and a base like diisopropylethylamine (DIPEA), FeCl3 catalyzes the selective benzoylation of equatorial hydroxyl groups in glycoside cis-diols. nih.govacs.org This system is thought to proceed through the in-situ formation of [Fe(acac)3], which then facilitates the reaction. acs.orgnih.gov The obtained yields for monobenzoylation are generally high, ranging from 66–89%. nih.govacs.org
Organocatalysis: Metal-free approaches have also been successfully developed. A notable example is the use of the organobase 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. mdpi.com This method employs 1-benzoylimidazole as the acylation reagent and shows high regioselectivity for the primary hydroxyl group (C-6) of various carbohydrates under mild conditions. mdpi.com Another approach involves using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst with benzoyl cyanide as the acylating agent. This system has revealed a strong "axial oxy group effect," where the presence of an axial oxygen atom directs the benzoylation to the adjacent equatorial hydroxyl group in 1,2-trans-diols. acs.org
Table 2: Catalytic Regioselective Benzoylation Methods
| Catalyst System | Acylating Agent | Selectivity Principle | Typical Substrate | Reference |
|---|---|---|---|---|
| FeCl3 / Acetylacetone / DIPEA | Benzoyl Chloride | Favors equatorial hydroxyl groups in cis-diols | Methyl glycopyranosides | nih.govacs.org |
| DBU | 1-Benzoylimidazole | High selectivity for primary hydroxyls (C-6) | Diols and unprotected carbohydrates | mdpi.com |
| DMAP | Benzoyl Cyanide | "Axial oxy group effect" directs acylation to adjacent equatorial OH | Carbohydrate 1,2-trans-diols | acs.org |
Multi-step Synthesis Routes to 2,3,4,6-Tetrabenzoyl-D-glucopyranose
When direct methods are not efficient, multi-step syntheses provide a reliable pathway to this compound. These routes typically involve the protection of all relevant hydroxyl groups followed by the selective deprotection of the anomeric position.
A common and effective multi-step strategy begins with a glucose molecule that is already protected at the anomeric position. Methyl α-D-glucopyranoside is a frequently used starting material for this purpose. google.com The synthesis proceeds in two main stages:
Perbenzoylation: The four free hydroxyl groups (C-2, C-3, C-4, C-6) of the methyl glucoside are fully benzoylated using standard conditions, such as benzoyl chloride in pyridine, to yield methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside. mdpi.com
Anomeric Deprotection: The anomeric methyl group is then selectively cleaved under acidic conditions to liberate the hemiacetal. This hydrolysis can be achieved by heating in a mixture of dilute hydrochloric acid and acetic acid or by using a Lewis acid like aluminum chloride (AlCl3) in an appropriate solvent. google.commdpi.com
This approach avoids the formation of anomeric mixtures during the benzoylation step and directs the final deprotection to the desired C-1 position.
Table 3: Multi-step Synthesis via Methyl Glucoside Precursor
| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Benzoylation of free hydroxyls | Benzoyl Chloride, Pyridine | Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside | mdpi.com |
| 2 | Selective anomeric dealkylation | AlCl3, Et2O, heat | This compound | mdpi.com |
An alternative multi-step route starts with a fully acylated glucose derivative, such as β-D-glucose pentaacetate or the corresponding pentabenzoate. The synthesis hinges on the selective removal of the ester group at the anomeric C-1 position, leaving the other four ester groups intact.
This selective deacylation can be accomplished using Lewis acids. Studies have shown that heating a glucose perester, like β-D-glucose pentaacetate, with a Lewis acid such as aluminum chloride (AlCl3) in a non-polar solvent like diethyl ether (Et2O) effectively removes the anomeric acetyl group. mdpi.com This process often involves the formation of an oxocarbenium ion intermediate. Interestingly, the reaction can lead to an inversion of the anomeric configuration. For example, the deacetylation of β-D-glucose pentaacetate yields the more thermodynamically stable 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.com A similar transformation is applicable to perbenzoyl derivatives to obtain the target this compound.
Anomeric Functionalization and Modification in Benzoylated Glucopyranoses
The free anomeric hydroxyl group of this compound is a versatile handle for further chemical modifications, particularly for the synthesis of glycosides and oligosaccharides. The benzoyl groups at positions C-2, C-3, C-4, and C-6 are considered "disarming" electron-withdrawing groups, which can influence the stereochemical outcome of subsequent glycosylation reactions. mdpi.com
Several methods exist for activating the anomeric center:
Thioglycoside Formation: The hemiacetal can be converted into a thioglycoside, a stable and popular glycosyl donor. Treating the per-O-benzoylated sugar with a thiol, such as ethanethiol (B150549) (EtSH), in the presence of a Lewis acid promoter like boron trifluoride etherate (BF3·Et2O) yields the corresponding ethyl 1-thioglycoside. nih.gov
Glycosyl Imidate Synthesis: The anomeric hydroxyl group can react with reagents like trichloroacetonitrile (B146778) or N-phenyl trifluoroacetimidoyl chloride in the presence of a base (e.g., DBU, K2CO3) to form highly reactive glycosyl imidates. nih.gov These are excellent glycosyl donors, and the reaction often favors the formation of the thermodynamically more stable α-anomer due to the anomeric effect. nih.gov
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful tool for anomeric functionalization under neutral conditions. By reacting this compound (or its benzyl (B1604629) analogue) with an acidic nucleophile (e.g., phenols, carboxylic acids, N-hydroxy compounds) in the presence of a phosphine (B1218219) (like triphenylphosphine (B44618) or tributylphosphine) and an azodicarboxylate (like DEAD or DIAD), a variety of O-, S-, and N-glycosides can be synthesized. beilstein-journals.orgnih.gov This reaction typically proceeds with an inversion of configuration at the anomeric center via an SN2-type mechanism. nih.gov
Table 4: Anomeric Functionalization Reactions
| Reaction Type | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Thioglycosylation | Ethanethiol, BF3·Et2O | Ethyl 1-thioglycoside | Forms stable glycosyl donors | nih.gov |
| Imidate Formation | Trichloroacetonitrile, DBU | Glycosyl trichloroacetimidate | Forms highly reactive glycosyl donors; α-selective | nih.gov |
| Mitsunobu Reaction | Phenol, PPh3, DEAD | O-Aryl glycoside | Inversion of anomeric configuration (SN2) | nih.govbeilstein-journals.org |
Synthesis of Anomeric Halides (e.g., 2,3,4,6-Tetrabenzoyl-α-D-glucopyranosyl Bromide)
The preparation of 2,3,4,6-tetrabenzoyl-α-D-glucopyranosyl halides is a crucial step for the synthesis of various glycosides, as the anomeric halide serves as an effective glycosyl donor. The synthesis typically starts from a fully benzoylated glucose derivative, such as β-D-glucopyranose pentabenzoate.
Treatment of β-D-glucopyranose pentabenzoate with hydrogen halides in a suitable solvent like glacial acetic acid can yield the corresponding anomeric halides. acs.org For instance, reaction with hydrogen bromide leads to the formation of 2,3,4,6-tetrabenzoyl-α-D-glucopyranosyl bromide. acs.orgacs.org Similarly, using hydrogen chloride or hydrogen iodide produces the respective α-D-glucopyranosyl chloride and iodide. acs.org The α-anomer is generally favored under these conditions.
The reactivity of these anomeric halides varies, a factor that is significant in subsequent glycosylation reactions. Studies comparing the solvolysis of different acyl-protected glucopyranosyl bromides in a methanol-dioxane mixture have shown that 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide is more reactive than its acetylated counterpart, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. rsc.org This difference in reactivity highlights the influence of the acyl protecting groups on the stability and utility of the glycosyl donor.
Table 1: Physical Constants of 2,3,4,6-Tetrabenzoyl-α-D-glucopyranosyl Halides
| Compound | Melting Point (°C) | Specific Rotation [α]²⁰D |
| 2,3,4,6-Tetrabenzoyl-α-D-glucopyranosyl Chloride | 144-145 | +119.5° (c=2, CHCl₃) |
| 2,3,4,6-Tetrabenzoyl-α-D-glucopyranosyl Bromide | 130-131 | +127° (c=2, CHCl₃) |
| 2,3,4,6-Tetrabenzoyl-α-D-glucopyranosyl Iodide | 124-125 (decomp.) | +152° (c=2, CHCl₃) |
Data sourced from reference acs.org.
Anomeric Deacylation and Related Reactions
Anomeric deacylation is the selective removal of the acyl group at the anomeric (C-1) position of a peracylated sugar, yielding a hemiacetal like this compound. This reaction is valuable for preparing glycosyl acceptors or for direct use in glycosylation reactions.
A method for achieving this selective deacylation involves the use of a Lewis acid under thermolytic conditions. mdpi.com For example, the deacylation of β-D-glucose pentaacetate using aluminum chloride (AlCl₃) results in the formation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.com This process demonstrates that the anomeric acyl group can be selectively cleaved, and interestingly, can lead to an inversion of the anomeric configuration from β to the more stable α-anomer. mdpi.com
Table 2: Example of Anomeric Dealkylation of a Tetrabenzoylated Glucose Derivative
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside | AlCl₃ (1.4 equiv.), Et₂O, 110 °C, 5 h | 2,3,4,6-tetra-O-(3-bromobenzoyl)-α-D-glucopyranose | 56.0 |
Data sourced from reference mdpi.com.
Reactivity and Reaction Mechanisms of 2,3,4,6 Tetrabenzoyl D Glucopyranose
Role of Benzoyl Groups in Neighboring Group Participation (NGP)
Neighboring group participation (NGP) by an acyl group at the C-2 position is a cornerstone of stereoselective glycosylation in carbohydrate chemistry. nih.gov In the case of 2,3,4,6-Tetrabenzoyl-D-glucopyranose, the benzoyl group at C-2 plays a pivotal role in directing the stereochemical outcome of reactions at the anomeric center (C-1).
During a glycosylation reaction, the departure of a leaving group from the anomeric carbon generates a transient, electron-deficient oxocarbenium ion. When a participating acyl group, such as the C-2 benzoyl group in this compound, is present, it can provide anchimeric assistance. nih.govresearchgate.net The carbonyl oxygen of the C-2 benzoyl ester attacks the anomeric center, leading to the formation of a stable, five-membered cyclic dioxolenium ion intermediate. nih.govnih.gov
This intramolecular assistance stabilizes the reactive intermediate and blocks one face of the pyranose ring. nih.gov The presence of a participating ester group can have both an "arming" effect from anchimeric assistance if the leaving group is trans to the C-2 substituent, and a "disarming" effect due to its electron-withdrawing nature. researchgate.netnih.gov The magnitude of this assistance can be fine-tuned by altering the electronic properties of the benzoyl group, for instance, by adding para-substituents. nih.gov Studies have shown that electron-donating groups on the benzoyl ring increase the glycosylation rate, while electron-withdrawing groups decrease it, providing a linear free-energy relationship that quantifies the extent of anchimeric assistance. nih.gov
The formation of the dioxolenium ion is the key to the stereochemical control exerted by the C-2 acyl group. nih.gov Because the dioxolenium ion forms on the α-face of the glucopyranose ring (trans to the C-2 substituent), it effectively shields this face from nucleophilic attack. nih.gov Consequently, an incoming glycosyl acceptor can only approach from the opposite, unhindered β-face. nih.gov
This directed attack results exclusively in the formation of a 1,2-trans-glycosidic linkage. For a D-glucose derivative like this compound, this mechanism leads specifically to the formation of β-glycosides. beilstein-journals.orgnih.gov This powerful stereodirecting effect is a widely used strategy in oligosaccharide synthesis to ensure high stereoselectivity. beilstein-journals.org
| Donor Feature | Intermediate | Product Stereochemistry | Rationale |
| C-2 Benzoyl Group (Participating) | Dioxolenium Ion | 1,2-trans (β for glucose) | The C-2 benzoyl group provides anchimeric assistance, forming a cyclic intermediate that blocks the α-face, forcing nucleophilic attack from the β-face. nih.govnih.gov |
| C-2 Ether Group (Non-participating) | Oxocarbenium Ion | Mixture of α and β | Lacking NGP, a planar oxocarbenium ion is formed, allowing for nucleophilic attack from either face, often leading to poor stereoselectivity. beilstein-journals.org |
Acyl Group Migration Phenomena
Acyl group migration is a well-documented intramolecular reaction in polyhydroxylated compounds, particularly carbohydrates, where acyl groups can move between adjacent hydroxyl groups. bohrium.comabo.fi This process can be a significant complication in the synthesis of partially acylated sugars, leading to the formation of isomeric impurities that are difficult to separate. abo.fi However, it can also be harnessed for synthetic purposes, such as in chemoenzymatic strategies to access specific, partially protected building blocks. nih.gov
In pyranosides, there is a thermodynamic preference for the acyl group to reside at the primary hydroxyl position (C-6), if available, as this is often the most stable location. bohrium.comscispace.com This results in a general tendency for acyl groups to migrate "clockwise" from O-2 towards O-6. nih.gov For a compound like 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose, a controlled acyl migration can be used to synthesize the 1,2,3,4-isomer by moving the acyl group from C-6 to C-4. nih.gov
The mechanism of acyl migration is most commonly base-catalyzed. bohrium.comabo.fi The process is initiated by the deprotonation of a free hydroxyl group adjacent to an ester. The resulting alkoxide then performs a nucleophilic attack on the carbonyl carbon of the neighboring benzoyl group. bohrium.com This leads to the formation of a cyclic, neutral orthoester intermediate (or an orthoester acid). bohrium.com This intermediate subsequently collapses, transferring the benzoyl group to the originally free hydroxyl position. bohrium.com Computational studies support a stepwise, anionic mechanism with a direct dependence on the hydroxide (B78521) ion concentration and the pKa of the hydroxyl group to which the acyl group is migrating. nih.govresearchgate.net
The rate of migration is affected by the structure of the acyl group itself; steric hindrance and electronic properties are key factors. nih.govscispace.com While larger acyl groups tend to migrate more slowly, the rate of benzoyl group migration has been observed to be faster than acetyl group migration when the hydroxyl groups are in a cis relationship. nih.gov
| Factor | Influence on Acyl Migration Rate | Mechanism/Reason |
| pH | Faster under basic conditions | The mechanism is typically base-catalyzed, initiated by the deprotonation of a hydroxyl group. bohrium.com |
| Hydroxyl Group Orientation | Faster between cis-hydroxyls | Less ring strain in the five-membered transition state compared to migration between trans-hydroxyls. nih.gov |
| Positional Preference | Favors primary hydroxyl (C-6) | The primary position is generally the most thermodynamically stable location for the acyl group. nih.govscispace.com |
| Acyl Group Structure | Slower for bulkier groups | Steric hindrance can slow the formation of the orthoester intermediate. nih.gov |
| Anomeric Configuration | Slower for axial anomers | An axial group at C-1 can induce strain in the transition state, particularly for migration between trans-hydroxyls. nih.govscispace.com |
Hydrolytic Stability and Deacylation Mechanisms
The benzoyl esters in this compound are generally stable under neutral and acidic conditions but are susceptible to hydrolysis under basic conditions. The removal of these protecting groups, or deacylation, is a crucial step in many synthetic sequences.
The Zemplén deacylation is a classic and widely used method for removing acyl protecting groups from carbohydrates. researchgate.net This reaction involves transesterification using a catalytic amount of sodium methoxide (B1231860) in methanol. The mechanism proceeds via nucleophilic attack of the methoxide ion on the ester's carbonyl carbon, leading to the release of the alcohol and the formation of methyl benzoate (B1203000). The reaction is typically clean, fast, and high-yielding. However, in some cases, incomplete deacylation can occur, particularly with sterically hindered esters or when acyl groups are located at isolated positions on the sugar ring. researchgate.net
Alternative deacylation methods include using other bases like methanolic ammonia (B1221849) or Lewis acids. researchgate.net For instance, the deacylation of peracylated glucose derivatives with Lewis acids such as aluminum chloride (AlCl₃) can selectively remove the anomeric acyl group. nih.govresearchgate.netmdpi.com The stability of the resulting product is influenced by the anomeric effect, which often favors the formation of the α-anomer. nih.govresearchgate.net The hydrolysis of the glycosidic bond itself, which is an acetal, typically requires acidic conditions. masterorganicchemistry.com
Acid-Catalyzed Deacylation Pathways
Acid-catalyzed deacylation of this compound typically involves the use of strong acids, such as sulfuric acid or hydrochloric acid, often in a protic solvent like acetic acid. google.com The mechanism proceeds through protonation of the carbonyl oxygen of the benzoyl group, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of benzoic acid result in the regeneration of the hydroxyl group on the glucose backbone.
Lewis acids, such as aluminum chloride (AlCl₃), can also be employed to catalyze the deacylation under thermolytic conditions. mdpi.com In this process, the Lewis acid coordinates to the carbonyl oxygen, similarly activating the ester towards nucleophilic attack. It has been proposed that upon deacylation, an oxonium intermediate is formed. The subsequent attack of a water molecule on this intermediate from different faces leads to the formation of the corresponding anomers of the deacylated glucopyranose. mdpi.com
Table 1: Conditions for Acid-Catalyzed Deacylation
| Catalyst | Solvent | Temperature | Observations | Reference |
| Sulfuric Acid | Acetic Acid | 65°C | Hydrolysis of benzoyl groups. google.com | google.com |
| Hydrochloric Acid | Organic Solvent | 50-60°C | Catalytic cleavage of benzyl (B1604629) ethers, a related deprotection. google.com | google.com |
| Aluminum Chloride (AlCl₃) | Diethyl Ether | 110°C | Removal of acyl groups with formation of an oxonium intermediate. mdpi.com | mdpi.com |
Base-Mediated Deacylation Processes
Base-mediated deacylation is a widely used and efficient method for the removal of benzoyl groups from this compound. The most common method is the Zemplén deacylation, which utilizes a catalytic amount of sodium methoxide in methanol. nih.govrsc.orgnih.gov The reaction proceeds via a transesterification mechanism where the methoxide ion acts as the nucleophile, attacking the carbonyl carbon of the benzoyl ester. This forms a tetrahedral intermediate which then collapses, releasing the glucopyranose hydroxyl group and forming methyl benzoate as a byproduct. The catalytic nature of the reaction is sustained by the regeneration of the methoxide ion.
Recent studies have shown that other bases, such as sodium hydroxide in methanol, can be equally effective, challenging the traditional understanding of the Zemplén conditions. rsc.orgrsc.org It has been proposed that hydrogen-bond complexes play a crucial role in this base-catalyzed process. rsc.org Other systems, like magnesium oxide in methanol, have also been reported for regioselective anomeric deacylation, highlighting the versatility of base-mediated approaches. urmia.ac.ir Additionally, methanolic ammonia is another effective reagent for deacylation, often used for complete removal of all acyl groups. openaccesspub.orgresearchgate.net
Table 2: Conditions for Base-Mediated Deacylation
| Reagent | Solvent | Key Features | Reference |
| Sodium Methoxide | Methanol | Catalytic amount, classic Zemplén conditions. nih.govnih.gov | nih.govnih.gov |
| Sodium Hydroxide | Methanol | Effective alternative to sodium methoxide, suggesting a broader mechanism. rsc.orgrsc.org | rsc.orgrsc.org |
| Magnesium Oxide | Methanol | Used for regioselective anomeric deacylation. urmia.ac.ir | urmia.ac.ir |
| Methanolic Ammonia | Methanol | Effective for complete deacylation. openaccesspub.orgresearchgate.net | openaccesspub.orgresearchgate.net |
Stereochemical Control in Transformations Involving 2,3,4,6 Tetrabenzoyl D Glucopyranose
Stereoselective Glycosylation Reactions Utilizing Benzoylated Donors
Glycosyl donors protected with benzoyl groups, such as 2,3,4,6-tetrabenzoyl-D-glucopyranose, are fundamental in the synthesis of complex carbohydrates. The nature of these protecting groups is a key determinant of stereoselectivity in glycosylation reactions.
The formation of a 1,2-trans-glycoside (a β-glycoside in the glucose series) is often favored when a participating protecting group is present at the C-2 position. The C-2 benzoyl group in this compound can participate in the reaction through anchimeric assistance. mpg.denih.gov Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 benzoyl ester can attack the anomeric center, forming a cyclic dioxolenium ion intermediate. This intermediate effectively shields the α-face of the pyranose ring, forcing the incoming glycosyl acceptor to attack from the β-face, which results in the stereoselective formation of the β-glycoside. mpg.de
Conversely, achieving α-selectivity with benzoylated glucose donors is more challenging and often depends on a shift in the reaction mechanism. researchgate.netnih.gov The stereochemical outcome is highly sensitive to the reactivity, or nucleophilicity, of the glycosyl acceptor. nih.govuniversiteitleiden.nl
Strongly reactive acceptors tend to favor the formation of the β-anomer, potentially through an SN2-like mechanism where the nucleophile attacks the activated donor before the dioxolenium ion is fully formed. researchgate.netuniversiteitleiden.nl
Weakly reactive acceptors often lead to a higher proportion of the α-anomer. researchgate.netd-nb.info This is attributed to a reaction mechanism with more SN1 character. universiteitleiden.nl In this scenario, a more dissociated oxocarbenium ion intermediate may form, allowing for attack from either face. The thermodynamically favored α-glycoside, predicted by the anomeric effect, can then be formed. numberanalytics.com
The choice of solvent and reaction temperature can also significantly influence the anomeric selectivity by affecting the stability of reaction intermediates and the position of the SN1/SN2 mechanistic continuum. chemrxiv.org
| Acceptor Type | Relative Nucleophilicity | Predominant Reaction Mechanism | Favored Anomer | Reference |
|---|---|---|---|---|
| Highly Reactive Alcohol (e.g., Ethanol) | High | SN2-like | β-glycoside | rsc.org |
| Moderately Reactive Alcohol | Medium | Mixed SN1/SN2 | Mixture of α/β | researchgate.net |
| Poorly Reactive Alcohol (e.g., fluorinated ethanols) | Low | SN1-like | α-glycoside | universiteitleiden.nlrsc.org |
The reactivity of a glycosyl donor is profoundly influenced by its protecting groups. Ester groups, such as benzoyl groups, are strongly electron-withdrawing. This property reduces the electron density at the anomeric center, making the glycosyl donor less reactive. This phenomenon is often referred to as a "disarming" effect. nih.gov Consequently, perbenzoylated donors like this compound are considered "disarmed" donors, requiring more forceful activation conditions compared to their "armed" perbenzylated counterparts. nih.gov
The outcome of a glycosylation reaction is a result of the interplay between the reactivity of the donor and the acceptor. rsc.org A disarmed donor, such as one fully protected with benzoyl groups, will react differently with acceptors of varying nucleophilicity. The introduction of benzoyl groups into a glycosyl acceptor also has a retarding effect on the glycosylation rate, making the acceptor less reactive. nih.govrsc.org This allows for a high degree of control over the reaction. By strategically "disarming" a glycosyl acceptor with benzoyl groups, a poorly stereoselective glycosylation can be rendered highly α-selective. nih.govd-nb.info
For instance, studies have shown that changing a C-6 O-benzyl group on a glucosyl acceptor to a C-6 O-benzoyl group can switch the outcome from a mixture of anomers to being completely α-selective. nih.gov This demonstrates that the electronic properties of remote protecting groups on the acceptor can be tuned to control stereoselectivity. nih.govd-nb.info
| Molecule | Protecting Group Type | Electronic Effect | Reactivity | Impact on Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Glycosyl Donor | Benzoyl (Ester) | Electron-withdrawing | Disarmed (Less reactive) | Favors β via neighboring group participation | mpg.denih.gov |
| Glycosyl Donor | Benzyl (B1604629) (Ether) | Electron-donating (weakly) | Armed (More reactive) | Generally less selective; outcome depends on other factors | nih.gov |
| Glycosyl Acceptor | Benzoyl (Ester) | Electron-withdrawing | Less reactive | Can increase α-selectivity with certain donors | nih.govrsc.org |
| Glycosyl Acceptor | Benzyl (Ether) | Electron-donating (weakly) | More reactive | Can lead to lower α-selectivity | nih.gov |
Conformational Analysis and its Impact on Reactivity
The three-dimensional shape of a glycosyl donor is a crucial factor in its reactivity and the stereochemical outcome of glycosylation reactions. The conformation of the pyranose ring and the orientation of its substituents can dictate the accessibility of the anomeric center to the incoming nucleophile.
The D-glucopyranose ring typically adopts a stable chair conformation (4C1). numberanalytics.com In this conformation, the bulky substituents (hydroxyls and the hydroxymethyl group) are in equatorial positions, minimizing steric hindrance. numberanalytics.comlibretexts.org The presence of large benzoyl groups at positions 2, 3, 4, and 6 further stabilizes this 4C1 conformation. The steric bulk of these groups disfavors ring flipping to the alternative 1C4 chair form, effectively locking the molecule in the 4C1 conformation.
The conformation of the pyranose ring directly impacts the reactivity at the anomeric carbon. nih.gov The rigid 4C1 conformation of this compound ensures a well-defined orientation of the substituents, which in turn influences the stereoelectronic environment of the anomeric center.
The C-2 benzoyl group's participation, leading to β-selectivity, is conformationally dependent. The equatorial orientation of the C-2 benzoyl group in the 4C1 chair places its carbonyl oxygen in a suitable position to attack the anomeric center from the α-face upon activation. mpg.de
Advanced Synthetic Applications of 2,3,4,6 Tetrabenzoyl D Glucopyranose As a Building Block
Oligosaccharide Synthesis Strategies
2,3,4,6-Tetrabenzoyl-D-glucopyranose, often employed in its activated form as a glycosyl donor, is a cornerstone in the assembly of oligosaccharides. The benzoyl groups, being electron-withdrawing, generally render the glycosyl donor "disarmed," influencing its reactivity and often favoring the formation of 1,2-trans glycosidic linkages through neighboring group participation. This characteristic is harnessed in both linear and convergent synthetic strategies to achieve high stereoselectivity.
Use in Convergent and Linear Synthesis Approaches
In linear synthesis , oligosaccharides are constructed in a stepwise manner, adding one monosaccharide unit at a time to a growing chain. This compound can be converted into a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, and then coupled with a partially protected monosaccharide acceptor. Following the coupling, a protecting group on the newly formed disaccharide is selectively removed to allow for the next glycosylation step. This iterative process allows for the controlled elongation of the oligosaccharide chain.
Convergent synthesis , on the other hand, involves the preparation of oligosaccharide fragments which are then coupled together to form the final, larger molecule. This approach is generally more efficient for the synthesis of complex oligosaccharides. In this context, this compound can be used to synthesize a monosaccharide or small oligosaccharide building block which is then used in a fragment-coupling reaction. The "disarmed" nature of benzoylated donors can be strategically employed in chemoselective glycosylations, where a more reactive "armed" donor is selectively activated in the presence of the "disarmed" benzoylated donor.
| Synthesis Type | Glycosyl Donor | Glycosyl Acceptor | Product | Reference |
| Linear | 2,3,4,6-Tetrabenzoyl-α-D-glucopyranosyl Bromide | Partially protected monosaccharide | Disaccharide | General Concept |
| Convergent | Oligosaccharide fragment with a benzoylated reducing end | Oligosaccharide fragment with a free hydroxyl group | Larger oligosaccharide | General Concept |
Preparation of Complex Glycans and Glycoconjugates
The synthesis of complex glycans , such as those found on cell surfaces, often requires a sophisticated interplay of protecting groups to achieve the desired branching and sequence. This compound serves as a valuable starting point for the synthesis of such molecules. Through a series of selective deprotection and glycosylation steps, the tetrabenzoyl glucose core can be elaborated into intricate branched structures.
Furthermore, this building block is instrumental in the preparation of glycoconjugates , molecules in which a carbohydrate is attached to another chemical species like a peptide, protein, or lipid. For instance, a selectively deprotected derivative of this compound can be glycosylated with a modified aglycone that can then be used for conjugation. Alternatively, the fully protected glucose unit can be attached to an aglycone, followed by deprotection and further functionalization.
Synthesis of D-Glucopyranose Derivatives with Differential Protection
A key advantage of using this compound is the potential for its conversion into a variety of differentially protected D-glucopyranose derivatives. These derivatives, with a unique combination of protecting groups at different positions, are crucial for the regioselective formation of glycosidic linkages in the synthesis of complex carbohydrates.
Access to Variously Protected Glucopyranose Building Blocks
The selective removal of one or more benzoyl groups from this compound opens up a plethora of synthetic possibilities. The relative reactivity of the different hydroxyl groups in glucose (primary C-6 vs. secondary C-2, C-3, and C-4) can be exploited to achieve regioselective deprotection under carefully controlled conditions. rsc.org For example, the C-6 benzoyl group can often be selectively removed due to the primary nature of the hydroxyl group. Similarly, differences in the reactivity of the secondary hydroxyls can sometimes be leveraged to achieve selective deprotection at C-2, C-3, or C-4. rsc.org
This selective deprotection strategy provides access to a panel of glucopyranose building blocks with one or more free hydroxyl groups, ready for subsequent glycosylation or functionalization.
| Precursor | Reagents and Conditions | Major Product | Reference |
| 1,2,3,6-Tetrabenzoyl-α-D-glucose | Benzoyl chloride, pyridine (B92270), -35 °C | 1,2,3,6-Tetrabenzoyl-α-D-glucopyranose (4-OH free) | rsc.org |
| Methyl α-D-glucopyranoside | Benzoic anhydride, tetrabutylammonium (B224687) benzoate (B1203000) | Methyl 3,6-di-O-benzoyl-α-D-glucopyranoside (2,4-di-OH free) | rsc.org |
Orthogonal Protecting Group Strategies in Multi-step Syntheses
The true power of this compound as a building block is realized within the framework of orthogonal protecting group strategies . researchgate.net An orthogonal set of protecting groups is one in which each type of group can be removed under specific reaction conditions without affecting the others. This allows for the selective unmasking of hydroxyl groups at different stages of a multi-step synthesis, enabling the precise and controlled assembly of complex oligosaccharides.
For example, after a glycosylation reaction using a tetrabenzoylated glucose donor, one of the benzoyl groups on the resulting disaccharide can be selectively removed. The newly freed hydroxyl group can then be glycosylated with a different monosaccharide donor that carries a different set of protecting groups (e.g., benzyl (B1604629) ethers). This process can be repeated, creating a highly branched and complex glycan structure. The benzoyl groups are typically stable to the conditions used to remove many other common protecting groups, such as catalytic hydrogenation for benzyl ethers, making them an integral part of many orthogonal protection schemes. researchgate.net
| Protecting Group 1 | Protecting Group 2 | Deprotection Condition for Group 1 | Deprotection Condition for Group 2 | Orthogonality |
| Benzoyl (Bz) | Benzyl (Bn) | Basic hydrolysis (e.g., NaOMe/MeOH) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Yes |
| Benzoyl (Bz) | Silyl (e.g., TBDMS) | Basic hydrolysis | Fluoride source (e.g., TBAF) | Yes |
| Benzoyl (Bz) | Acetyl (Ac) | Mild basic hydrolysis (selective conditions) | Basic hydrolysis | Partial |
Analytical and Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzoylated Glucose Structures
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2,3,4,6-Tetrabenzoyl-D-glucopyranose. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule, allowing for unambiguous assignment of its structure.
Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The chemical shifts of the carbonyl carbons from the benzoyl groups are typically observed in the downfield region of the spectrum. The positions of the signals for the glucose ring carbons confirm the pyranose form and the attachment of the benzoyl groups.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Acylated Glucose Derivatives
| Position | ¹H Chemical Shift (δ, ppm) of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | ¹³C Chemical Shift (δ, ppm) of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose |
| 1 | 6.33 | 89.1 |
| 2 | 5.02 | 69.8 |
| 3 | 5.48 | 69.8 |
| 4 | 5.16 | 67.8 |
| 5 | 4.12 | 70.2 |
| 6a | 4.27 | 61.5 |
| 6b | 4.08 | 61.5 |
| Acetyl CH₃ | 2.02, 2.04, 2.10, 2.18 | 20.6, 20.7, 20.8, 20.9 |
| Acetyl C=O | - | 169.4, 169.6, 170.1, 170.7 |
| *Data is for the acetylated analogue and serves as an illustrative example. Chemical shifts for the benzoylated compound will differ. |
The three-dimensional conformation of the glucopyranose ring can be determined by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. The magnitude of the vicinal coupling constant (³J) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For D-glucopyranose derivatives, the chair conformation (⁴C₁) is typically the most stable.
In the case of β-D-glucose derivatives, the protons on the pyranose ring are generally in a trans-diaxial arrangement, which results in large coupling constants (typically 7-8 Hz) between H-1 and H-2. google.com Conversely, in α-D-glucose derivatives, the relationship between H-1 and H-2 is axial-equatorial, leading to a smaller coupling constant of around 3-4 Hz. google.com The observation of a small coupling constant between H-1 and H-2 in a tetrabenzoylated D-glucopyranose would therefore be indicative of an α-anomeric configuration.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. A product specification sheet for 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose indicates a molecular weight of 596.60 g/mol and shows a mass spectrometry result of M-H₂O at 578.9. This suggests that under the ionization conditions used, the molecule readily loses a water molecule.
The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for glycosylated compounds include cleavage of the glycosidic bond and fragmentation of the sugar ring. For benzoylated sugars, fragmentation of the benzoyl groups is also expected.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for monitoring the progress of its synthesis.
Column chromatography is a standard method for the preparative purification of acylated carbohydrates. mdpi.com Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase, or eluent, is typically a mixture of non-polar and moderately polar solvents. For compounds of intermediate polarity like this compound, a mixture of hexanes and ethyl acetate (B1210297) is often effective. mdpi.com The polarity of the eluent can be adjusted by varying the ratio of the two solvents to achieve optimal separation of the desired product from starting materials and byproducts. For instance, a common starting point for the elution of such compounds is a hexane/EtOAc mixture, with the proportion of ethyl acetate being gradually increased to elute compounds of increasing polarity.
Thin-Layer Chromatography (TLC) is a rapid and convenient technique for monitoring the progress of chemical reactions, such as the benzoylation of D-glucose. libretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in an appropriate solvent system. The separated components are visualized, often using a UV lamp, as benzoylated compounds are UV active due to the aromatic rings.
The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. As the benzoylation of glucose proceeds, the less polar, higher Rf product, this compound, will appear as a new spot, while the more polar, lower Rf starting material, D-glucose, will diminish. An Rf value of 0.17 has been reported for the related compound 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose in a hexane/EtOAc (3:1) solvent system. mdpi.com
Computational and Theoretical Studies on Benzoylated Glucopyranoses
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful method for studying carbohydrate molecules, providing a good balance between computational cost and accuracy for large, hydrogen-bond-rich systems. researchgate.net DFT calculations are particularly well-suited for investigating reaction mechanisms, offering detailed information about transition states and reaction pathways.
The selective removal of acyl protecting groups is a fundamental challenge in carbohydrate synthesis. DFT calculations have been employed to model the deacylation of peracylated sugars, providing insights into the reaction's mechanism and stereochemical outcome. A computational study on the deacylation of β-D-glucose pentaacetate using DFT (B3LYP/6-31G*) has shown that the reaction proceeds through a pathway where the anomeric effect plays a crucial role. mdpi.com This theoretical work supports experimental findings that the Lewis acid-promoted deacylation of glucose peresters preferentially yields 2,3,4,6-tetra-O-acyl-α-D-glucopyranose, highlighting the thermodynamic preference for the α-anomer. mdpi.com
The modeling helps to rationalize why specific protecting groups are cleaved under certain conditions and guides the development of more efficient and selective deprotection strategies. These computational models can map out the potential energy surface of the deacylation reaction, identifying the lowest energy pathways and the structures of key intermediates and transition states.
The anomeric effect, a stereoelectronic phenomenon in carbohydrate chemistry, describes the preference of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring for the axial position, despite the expected steric hindrance. wikipedia.orgscripps.eduuniversityofgalway.ie This effect significantly influences the conformation and reactivity of glycosides. DFT and other computational methods are instrumental in dissecting the physical origins of the anomeric effect, which are often attributed to a combination of hyperconjugation and dipole minimization. wikipedia.org
Hyperconjugation involves a stabilizing interaction between the lone pair of the endocyclic oxygen atom and the antibonding (σ) orbital of the C1-substituent bond (n → σ interaction). nih.gov Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify these interactions. For instance, in an α-anomer, the interaction responsible for the anomeric effect, nO → σ*C1–O(substituent), can be calculated to have a significant stabilizing energy. nih.gov
Computational studies have demonstrated the importance of the anomeric effect in various reactions. For example, in the DFT-modeled deacetylation of glucose pentaacetate, the anomeric effect was clearly shown to influence the outcome. mdpi.com The magnitude of the anomeric effect can be influenced by factors such as the nature of the substituent and the polarity of the solvent, effects which can be effectively modeled computationally. universityofgalway.ienih.gov
| Computational Model | Key Finding | Citation |
| Dipole Interaction | Suggests the α-anomeric preference results from the destabilization of the β-anomer due to repulsion between the dipoles of the anomeric substituent and the endocyclic oxygen. | nih.gov |
| Hyperconjugation (n → σ) | Invokes a stabilizing interaction of the axial lone pair of the endocyclic oxygen with the empty σ orbital of the C–substituent bond in the α-anomer. | wikipedia.orgnih.gov |
| Electron Pair Repulsion (n → n) | Based on the valence-shell electron-pair repulsion (VSEPR) model. | nih.gov |
Molecular Modeling of Protecting Group Influence
The benzoyl groups in 2,3,4,6-Tetrabenzoyl-D-glucopyranose are not merely passive spectators; they profoundly influence the molecule's conformation, reactivity, and interactions. Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are crucial for understanding these effects. nih.govbohrium.comnih.govmpg.dempg.deresearchgate.net
The flexibility of the pyranose ring and the rotation of the bulky benzoyl groups create a complex conformational energy landscape. Molecular modeling can map this landscape to identify the most stable, low-energy conformations. nih.govspringernature.com The preferred conformations of benzoylated sugars are governed by a delicate balance between steric destabilization and stereoelectronic stabilization. nih.gov
Protecting groups play a critical role in directing the stereochemical outcome of glycosylation reactions. nih.govbohrium.com Computational methods are increasingly used to predict how different protecting groups, including benzoyl groups, will influence reactivity and stereoselectivity. chemrxiv.orgchemrxiv.org
By modeling the transition states of glycosylation reactions, chemists can predict which anomer (α or β) is more likely to form. The electronic properties of the benzoyl groups, being electron-withdrawing, affect the reactivity of the glycosyl donor. Computational studies have shown that modulating the electronic properties of protecting groups can tune the reactivity of glycosyl acceptors, thereby controlling the stereoselectivity of glycosylations. tandfonline.comresearchgate.net For example, introducing electron-withdrawing benzoate (B1203000) esters can turn poorly α-selective acceptors into highly α-selective ones. researchgate.net
Machine learning algorithms, trained with data from quantum mechanical calculations, have also been developed to accurately predict the stereoselective outcome of glycosylations by quantifying the steric and electronic contributions of all reagents. rsc.orgnih.gov
| Computational Approach | Application in Benzoylated Sugars | Citation |
| Molecular Dynamics (MD) | Simulates the movement and conformational changes of the molecule in a solvent over time. | mpg.dempg.de |
| Transition State Modeling | Calculates the energy of transition states to predict the kinetic favorability of different reaction pathways (e.g., α- vs. β-glycosylation). | researchgate.net |
| Machine Learning | Uses algorithms trained on computational and experimental data to predict reaction outcomes, such as stereoselectivity. | rsc.orgnih.gov |
Quantum Chemical Studies on Electronic Properties and Reactivity
Quantum chemical methods, such as DFT, provide detailed information about the electronic structure of molecules. researchgate.netrsc.org These studies are vital for understanding the intrinsic properties of this compound that govern its reactivity.
Computational quantum chemistry can be employed to explore the impacts of protecting groups on non-covalent interactions and the electronic properties of glycosyl acceptors. tandfonline.com For instance, wavefunction analyses have shown that the presence of benzoyl groups significantly alters the charge distribution within the molecule. This redistribution of charge directly impacts the nucleophilicity of the remaining free hydroxyl group, a key factor in glycosylation reactions. tandfonline.com
Studies can analyze various electronic parameters to predict reactivity:
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.
Atomic Charges: Calculating the partial charges on each atom helps to identify reactive centers.
These quantum chemical calculations provide a rational basis for understanding how the electron-withdrawing nature of the four benzoyl groups deactivates the pyranose ring towards certain reactions while influencing the reactivity at the anomeric center. This theoretical understanding is crucial for designing synthetic strategies involving benzoylated glucose derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2,3,4,6-Tetrabenzoyl-D-glucopyranose, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves benzoylation of D-glucopyranose derivatives using benzoyl chloride in anhydrous pyridine. For example, analogous protocols for acetylated sugars (e.g., 2,3,4,6-Tetra-O-acetyl-D-glucopyranose) use boron trifluoride etherate as a catalyst in coupling reactions with alcohols like propargyl alcohol . Key steps include:
- Protection : Benzoyl groups are introduced to block hydroxyl groups, preventing unwanted side reactions during glycosylation.
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and intermediate purity .
- Optimization : Anhydrous conditions and stoichiometric control of benzoyl chloride are essential to maximize yield (typically 70–85%) and minimize hydrolysis .
Q. How do the benzoyl protecting groups in this compound enhance stability during glycosylation reactions?
- Methodological Answer : Benzoyl groups confer steric bulk and hydrophobicity, stabilizing the glucopyranosyl donor against premature hydrolysis. This is particularly advantageous in glycosylation reactions under acidic or aqueous conditions. For instance, benzoylated derivatives like 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate show improved stability in thiourea linkage formation with amines compared to acetylated analogs . The choice of benzoyl over acetyl groups is driven by the need for prolonged reaction windows in multi-step syntheses .
Q. What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are indispensable for confirming regioselective benzoylation. Key signals include downfield shifts for benzoyl carbonyl carbons (~165–170 ppm) and aromatic protons (7.2–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight and fragmentation patterns, especially for intermediates like thioglycosides or glycosyl isothiocyanates .
- Polarimetry : Optical rotation measurements ensure retention of stereochemical integrity (e.g., β-configuration) post-synthesis .
Advanced Research Questions
Q. How can competing side reactions (e.g., anomerization or aglycone transfer) be minimized during glycosylation with 2,3,4,6-Tetrabenzoyl-D-glucopyranosyl donors?
- Methodological Answer :
- Catalyst Selection : Lewis acids like BF-EtO promote β-selectivity in glycosidic bond formation, while avoiding protic acids reduces anomerization .
- Temperature Control : Reactions conducted at –20°C to 0°C suppress thermal degradation of the glycosyl donor .
- Donor-Acceptor Ratio : A 1.2:1 molar excess of the glycosyl donor over the acceptor minimizes aglycone transfer, as demonstrated in oligosaccharide syntheses .
Q. What strategies resolve contradictions in regioselectivity data when using this compound in branched oligosaccharide synthesis?
- Methodological Answer : Discrepancies often arise from competing steric and electronic effects. Systematic approaches include:
- Kinetic vs. Thermodynamic Control : Early reaction times favor kinetic products (e.g., axial glycosides), while prolonged reactions may shift to thermodynamically stable equatorial forms .
- Protection-Deprotection Cycles : Temporary protecting groups (e.g., trityl or silyl ethers) can direct reactivity to specific hydroxyls, as seen in glycoconjugate syntheses .
- Computational Modeling : DFT calculations predict activation barriers for glycosylation pathways, guiding experimental design .
Q. How does the stability of this compound vary under different catalytic systems (e.g., enzymatic vs. chemical glycosylation)?
- Methodological Answer :
- Chemical Systems : Benzoylated donors are stable under Brønsted acid catalysis (e.g., TMSOTf) but may decompose under strongly basic conditions.
- Enzymatic Systems : Glycosyltransferases often require deprotected substrates; thus, selective enzymatic deprotection (e.g., lipase-mediated hydrolysis) is necessary post-synthesis .
- Hybrid Approaches : Chemoenzymatic strategies combine chemical benzoylation with enzymatic glycosylation, leveraging the stability of benzoylated intermediates in aqueous enzyme-compatible buffers .
Q. What experimental designs are optimal for studying the mechanistic role of this compound in glycosyltransferase-mediated reactions?
- Methodological Answer :
- Isotopic Labeling : C-labeled benzoyl groups track donor participation in transition states via NMR .
- Kinetic Isotope Effects (KIE) : Comparing for deuterated vs. non-deuterated donors elucidates rate-determining steps .
- Cryo-EM/X-ray Crystallography : Structural snapshots of enzyme-donor complexes identify key binding interactions, as demonstrated in bacterial glycosyltransferase studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
